![molecular formula C20H21N3O6 B2966612 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 898408-54-3](/img/structure/B2966612.png)
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen and one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with two methoxy groups (-OCH3), and the other is substituted with a nitro group (-NO2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrrolidinone ring . The presence of the nitro and methoxy substituents could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the nitro group can be reduced to an amino group, and the methoxy groups can participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more acidic. The methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Organic Synthesis and Catalysis
The compound has potential applications in the field of organic synthesis. It can be used in catalytic protocols for the synthesis of organic compounds, particularly in reactions that require stable and electron-rich aromatic systems like the 3,4-dimethoxyphenyl group . This could lead to more sustainable and efficient synthesis methods for complex organic molecules.
Bioactive Compound Development
Due to the presence of nitrogen-containing heteroarene units, this compound is of interest as a bioactive compound. It has the potential to bind to “privileged structures” through hydrogen bonding, making it a valuable precursor in the development of new pharmaceuticals .
Fungicide, Bactericide, and Herbicide Formulations
The structural characteristics of this compound, particularly the triazole derivatives, allow it to produce a variety of biological effects. This makes it a candidate for use in fungicide, bactericide, and herbicide formulations .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference or standard in chromatographic methods. Its unique structure allows for the development of specific analytical methods for its detection and quantification .
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-8-7-16(11-18(17)29-2)22-12-14(10-20(22)25)21-19(24)9-13-3-5-15(6-4-13)23(26)27/h3-8,11,14H,9-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQPFHAYRUWVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide |
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